Tert-butyl 3-ethynylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-ethynylazetidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO2. It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, and an ethynyl group attached to the third carbon of the azetidine ring. This compound is often used in organic synthesis and research due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl 3-ethynylazetidine-1-carboxylate can be synthesized through various methods. One common synthetic route involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate in methanol at 0°C. The reaction mixture is then purified by flash chromatography to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-ethynylazetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and halides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield aldehydes or ketones, while reduction can produce alkanes or alcohols.
Scientific Research Applications
Tert-butyl 3-ethynylazetidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the development of new materials and polymers .
Mechanism of Action
The mechanism of action of tert-butyl 3-ethynylazetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The ethynyl group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The azetidine ring provides structural rigidity, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-formylazetidine-1-carboxylate
- Tert-butyl 3-hydroxyazetidine-1-carboxylate
- Tert-butyl 3-ethynylpyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 3-ethynylazetidine-1-carboxylate is unique due to the presence of both an ethynyl group and an azetidine ring. This combination imparts distinct reactivity and binding properties, making it valuable in synthetic chemistry and drug design .
Properties
IUPAC Name |
tert-butyl 3-ethynylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h1,8H,6-7H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGYBYGCXKNRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90710747 | |
Record name | tert-Butyl 3-ethynylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90710747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287193-01-5 | |
Record name | tert-Butyl 3-ethynylazetidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90710747 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-ethynylazetidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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